molecular formula C15H26O2 B15182331 1-Dodecyn-3-ol, 3-methyl-, acetate CAS No. 72152-85-3

1-Dodecyn-3-ol, 3-methyl-, acetate

Cat. No.: B15182331
CAS No.: 72152-85-3
M. Wt: 238.37 g/mol
InChI Key: RPFHIWFUNZNYNJ-HNNXBMFYSA-N
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Description

1-Dodecyn-3-ol, 3-methyl-, acetate is an organic compound with the molecular formula C15H26O2. It is a derivative of 1-dodecyn-3-ol, where the hydroxyl group is acetylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-dodecyn-3-ol, 3-methyl-, acetate typically involves the acetylation of 1-dodecyn-3-ol. This can be achieved through the reaction of 1-dodecyn-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetate ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Dodecyn-3-ol, 3-methyl-, acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Dodecyn-3-ol, 3-methyl-, acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-dodecyn-3-ol, 3-methyl-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular membranes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Dodecyn-3-ol, 3-methyl-, acetate is unique due to its specific acetylated structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields .

Properties

CAS No.

72152-85-3

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(3R)-3-methyldodec-1-yn-3-yl] acetate

InChI

InChI=1S/C15H26O2/c1-5-7-8-9-10-11-12-13-15(4,6-2)17-14(3)16/h2H,5,7-13H2,1,3-4H3/t15-/m0/s1

InChI Key

RPFHIWFUNZNYNJ-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCC[C@](C)(C#C)OC(=O)C

Canonical SMILES

CCCCCCCCCC(C)(C#C)OC(=O)C

Origin of Product

United States

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